molecular formula C11H17NO B15297663 1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one

1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one

Katalognummer: B15297663
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: OTROYCJQQYCFIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a nitrogen atom within its spiro ring system, which contributes to its distinct chemical properties. The molecular formula of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one is C11H17NO, and it has a molecular weight of 179.3 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Detailed synthetic routes are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: The nitrogen atom in the spiro ring system can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Azadispiro[3.1.3{6}.1{4}]decane : This compound has a similar spirocyclic structure but differs in the size and arrangement of the rings.
  • 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane : This compound contains an oxygen atom in addition to the nitrogen atom, leading to different chemical properties .

Uniqueness

1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one is unique due to its specific ring size and the presence of a nitrogen atom within the spiro ring system. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

3-azadispiro[3.1.56.14]dodecan-2-one

InChI

InChI=1S/C11H17NO/c13-9-6-11(12-9)7-10(8-11)4-2-1-3-5-10/h1-8H2,(H,12,13)

InChI-Schlüssel

OTROYCJQQYCFIE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC3(C2)CC(=O)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.